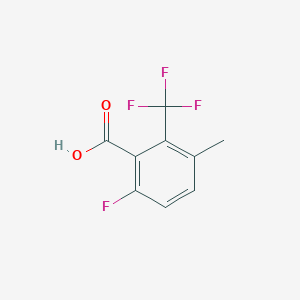

6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

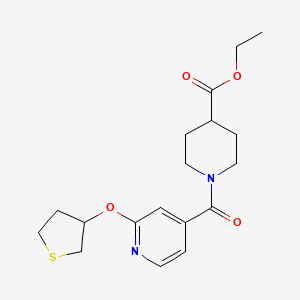

“6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C9H6F4O2 . It has an average mass of 222.136 Da and a mono-isotopic mass of 222.030396 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with fluorine and trifluoromethyl groups attached . The InChI code for this compound is 1S/C9H6F4O2/c1-4-2-3-5(10)6(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) .

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

- Dmowski and Piasecka-Maciejewska (1998) demonstrated the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various derivatives including 2,6-bis(trifluoromethyl)benzoic acid. This process involves several steps including bromination, fluorination, and transformation into benzyl alcohol and benzaldehyde derivatives, showcasing the compound's versatility in chemical synthesis (Dmowski & Piasecka-Maciejewska, 1998).

Structure-Metabolism Relationships

- Ghauri et al. (1992) explored the structure-metabolism relationships for a series of substituted benzoic acids, including fluorinated and trifluoromethyl benzoic acids. This research provides insights into the physicochemical properties influencing the metabolic fate of these compounds, which could inform their use in pharmacology and toxicology (Ghauri et al., 1992).

Directed Lithiation

- Bennetau et al. (1995) researched the directed lithiation of unprotected benzoic acids, including derivatives with fluoro and trifluoromethyl groups. This study is important for understanding how these functional groups influence the reactivity and selectivity of lithiation reactions in organic synthesis (Bennetau et al., 1995).

Fluorinated Nucleosides Synthesis

- Break and Al-harthi (2018) synthesized fluorinated nucleosides from compounds including 2-amino-3-(trifluoromethyl) benzoic acid. This highlights the role of fluorinated benzoic acid derivatives in developing biologically stable organofluorine compounds (Break & Al-harthi, 2018).

Detection of Aromatic Metabolites

- Londry and Fedorak (1993) used 6-Fluoro-3-methylphenol, a structurally similar compound, to detect aromatic metabolites in a methanogenic consortium. This showcases the application of fluorinated benzoic acid derivatives in environmental microbiology and biodegradation studies (Londry & Fedorak, 1993).

Enzyme Inhibition Studies

- Gelb et al. (1985) investigated fluoro ketones as inhibitors of hydrolytic enzymes. Their study provides a basis for understanding how fluorinated compounds, including derivatives of benzoic acid, can act as enzyme inhibitors (Gelb et al., 1985).

Safety and Hazards

Propriétés

IUPAC Name |

6-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-3-5(10)6(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORAZBXQESXHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2575283.png)

![5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575285.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)

methanone N-phenylhydrazone](/img/structure/B2575288.png)

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide](/img/structure/B2575296.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2575304.png)

![3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2575305.png)